molecular formula C23H22N2O3S B11251006 6,7-dimethyl-N-(2-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6,7-dimethyl-N-(2-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11251006
M. Wt: 406.5 g/mol
InChI Key: HBSCKKGGPIDOQJ-UHFFFAOYSA-N
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Description

6,7-DIMETHYL-5,5-DIOXO-N~9~-PHENETHYL-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE is a complex organic compound belonging to the class of heterocyclic compounds known as benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring, which contains both sulfur and nitrogen atoms. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 6,7-DIMETHYL-5,5-DIOXO-N~9~-PHENETHYL-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzothiazine precursors with phenethylamine under controlled conditions. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the formation of the desired product . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

6,7-DIMETHYL-5,5-DIOXO-N~9~-PHENETHYL-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving sulfur and nitrogen atoms.

    Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazine ring can form coordination complexes with metal ions, influencing biological processes. Additionally, the phenethyl group can interact with receptors in the body, modulating their activity .

Comparison with Similar Compounds

Similar compounds include other benzothiazine derivatives, such as:

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

6,7-dimethyl-5,5-dioxo-N-(2-phenylethyl)benzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H22N2O3S/c1-16-14-18(23(26)24-13-12-17-8-4-3-5-9-17)15-20-19-10-6-7-11-21(19)29(27,28)25(2)22(16)20/h3-11,14-15H,12-13H2,1-2H3,(H,24,26)

InChI Key

HBSCKKGGPIDOQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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